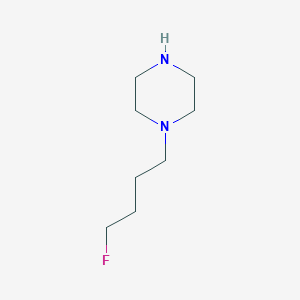

1-(4-Fluorobutyl)piperazine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H17FN2 |

|---|---|

Molecular Weight |

160.23 g/mol |

IUPAC Name |

1-(4-fluorobutyl)piperazine |

InChI |

InChI=1S/C8H17FN2/c9-3-1-2-6-11-7-4-10-5-8-11/h10H,1-8H2 |

InChI Key |

OLBAGPIZVZONTJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)CCCCF |

Origin of Product |

United States |

Synthesis and Manufacturing Processes

Primary Synthetic Routes

The most common method for synthesizing N-alkylated piperazines is through the nucleophilic substitution reaction between piperazine (B1678402) and an appropriate alkyl halide. mdpi.com In the case of this compound, this would involve the reaction of piperazine with a 4-fluorobutyl halide (e.g., 1-bromo-4-fluorobutane (B1265377) or 1-chloro-4-fluorobutane). This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. mdpi.com

Another viable method is reductive amination, which involves the reaction of piperazine with 4-fluorobutanal (B3031540) in the presence of a reducing agent such as sodium triacetoxyborohydride. mdpi.comresearchgate.net

Alternative Synthetic Methodologies and Process Optimization

For large-scale production, process optimization would focus on factors such as reaction time, temperature, solvent selection, and the choice of base to maximize yield and minimize the formation of byproducts, such as the N,N'-dialkylated piperazine. Alternative starting materials and catalysts could also be explored to improve the efficiency and sustainability of the synthesis.

Purification and Isolation Techniques

Following the synthesis, this compound is typically purified to remove unreacted starting materials, byproducts, and other impurities. Common purification techniques include:

Distillation: If the compound is a liquid with a suitable boiling point, distillation under reduced pressure can be an effective purification method.

Crystallization: If the compound is a solid, recrystallization from an appropriate solvent can be used to obtain a highly pure product.

Chromatography: Column chromatography is a versatile technique that can be used to separate the desired product from impurities based on their differential adsorption to a stationary phase. nih.gov

1 4 Fluorobutyl Piperazine As a Versatile Chemical Building Block and Molecular Scaffold

Applications in Modular Organic Synthesis and Chemical Library Development

1-(4-Fluorobutyl)piperazine serves as a key building block in modular organic synthesis, a strategy that allows for the efficient construction of complex molecules from simpler, prefabricated units. sigmaaldrich.comnih.gov The piperazine (B1678402) moiety, a privileged structure in medicinal chemistry, is frequently found in biologically active compounds, making its derivatives, such as this compound, highly sought after for creating diverse chemical libraries. rsc.orgmdpi.com The presence of a reactive secondary amine on the piperazine ring facilitates its incorporation into larger structures through various chemical reactions, including nucleophilic substitutions and reductive aminations.

The fluorobutyl chain further enhances the utility of this compound in library development. The fluorine atom can modulate important physicochemical properties such as lipophilicity and metabolic stability, which are critical parameters in drug discovery. d-nb.inforesearchgate.net By systematically combining this compound with other building blocks, chemists can rapidly generate large collections of novel compounds for high-throughput screening, accelerating the identification of new therapeutic agents. nih.gov

Role in the Construction of Diverse Piperazine-Based Ligands and Metal Complexes

The this compound scaffold is instrumental in the synthesis of a wide range of piperazine-based ligands and their corresponding metal complexes. rsc.org The two nitrogen atoms of the piperazine ring provide versatile coordination sites for binding to metal ions. rsc.orgmjcce.org.mk This has led to the development of numerous metal complexes with potential applications in catalysis, materials science, and bioinorganic chemistry. rsc.org

The synthesis of these ligands often involves the functionalization of the second nitrogen atom of the piperazine ring, allowing for the introduction of various substituents that can tune the electronic and steric properties of the resulting ligand. The 4-fluorobutyl group can also influence the coordination geometry and stability of the metal complexes.

Table 1: Examples of Piperazine-Based Ligands and Their Applications

| Ligand Type | Metal Ion | Potential Application |

| Bidentate Piperazine Ligand | Copper(II) | Catalysis |

| Bridging Piperazine Ligand | Rhodium(I) | Homogeneous Catalysis |

| Polydentate Piperazine Ligand | Lanthanide(III) | Luminescent Materials |

This table provides illustrative examples of how piperazine-based ligands can be utilized and is not an exhaustive list.

Utility in Structure-Activity Relationship (SAR) Studies of Chemical Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. This compound and its derivatives are valuable tools in such investigations. nih.govresearchgate.netnih.gov

Systematic Investigation of Substituent Effects on Scaffold Behavior

The piperazine scaffold allows for systematic modifications at the N1 and N4 positions. By introducing a variety of substituents on the second nitrogen atom of this compound, researchers can probe how different functional groups affect the molecule's interaction with a biological target. For instance, studies on related piperazine derivatives have shown that introducing electron-withdrawing groups can enhance binding affinity to specific receptors. The dichlorophenyl moiety, when attached to a piperazine ring, is a common feature in compounds with known biological activities, suggesting its potential to modulate the pharmacological profile of this compound derivatives. ontosight.ai

Table 2: Impact of Piperazine Substituents on Receptor Affinity (Illustrative)

| Substituent at N4 | Target Receptor | Observed Effect on Affinity |

| Methyl | Dopamine (B1211576) D2 | Moderate Affinity |

| Phenyl | Serotonin 5-HT1A | Increased Affinity |

| 2,3-Dichlorophenyl | Dopamine D3 | High Affinity and Selectivity nih.gov |

This table is a generalized representation based on SAR studies of various piperazine-containing compounds.

Analysis of Linker Length Influence on Molecular Interactions

The four-carbon butyl linker in this compound is a critical determinant of its molecular interactions. The length and flexibility of this linker can significantly impact the ability of a molecule to bind effectively to its target. nih.govexplorationpub.com In the context of bitopic ligands, which bind to two distinct sites on a receptor, the linker length is crucial for achieving the optimal orientation of the two pharmacophores. acs.org Studies have demonstrated the importance of a four-atom linker length for achieving high affinity in certain classes of receptor ligands. researchgate.net Altering the linker length, even by a few atoms, can dramatically change the selectivity and potency of a compound. explorationpub.com

Impact of Fluorine Substitution on Conformational Preferences and Molecular Recognition

The introduction of a fluorine atom into a molecule can have profound effects on its conformational preferences and, consequently, its ability to be recognized by a biological target. beilstein-journals.orgbeilstein-journals.org The highly polarized C-F bond can participate in electrostatic interactions and hyperconjugation, influencing the molecule's three-dimensional shape. d-nb.infonih.gov In cyclic systems like piperidines, which are structurally related to piperazines, fluorine substitution has been shown to favor an axial orientation, a principle that can be applied to the design of conformationally rigid scaffolds. d-nb.infonih.gov This conformational control is a powerful tool in drug design, as pre-organizing a molecule into its bioactive conformation can enhance its potency and selectivity. beilstein-journals.org The fluorine atom in the 4-fluorobutyl group can also increase metabolic stability by strengthening the C-F bond. d-nb.info

Precursor in Radiochemical Synthesis and Tracer Development

This compound is a valuable precursor in the synthesis of radiolabeled compounds, particularly for Positron Emission Tomography (PET) imaging. researchgate.netnih.gov The presence of a fluorine atom allows for the introduction of the positron-emitting isotope fluorine-18 (B77423) ([¹⁸F]), which is widely used in the development of PET tracers. rsc.org

The general strategy involves synthesizing a precursor molecule containing the 1-(4-butyl)piperazine moiety with a suitable leaving group (e.g., tosylate, mesylate) on the butyl chain. This precursor is then reacted with [¹⁸F]fluoride to produce the desired [¹⁸F]-labeled PET tracer. nih.gov Fluorinated piperazine derivatives have been successfully developed as PET tracers for imaging various biological targets, including sigma-1 receptors in the brain, which are implicated in a range of neurological and psychiatric disorders. researchgate.nethzdr.denih.gov The low lipophilicity and high metabolic stability of some fluorinated piperazine-based tracers make them particularly suitable for in vivo imaging. nih.gov

Strategies for ¹⁸F-Labeling of Fluorobutyl-Containing Piperazine Derivatives for Positron Emission Tomography (PET) Precursors

The integration of the fluorine-18 (¹⁸F) isotope into piperazine derivatives containing a fluorobutyl group is a critical step in the development of precursors for Positron Emission Tomography (PET) radiotracers. The relatively long half-life of ¹⁸F (109.8 minutes) makes it a desirable radionuclide for PET imaging, allowing for multi-dose synthesis and imaging studies of longer duration. mdpi.com A common and effective strategy for ¹⁸F-labeling is nucleophilic substitution. nih.gov This typically involves reacting a precursor molecule, which has a suitable leaving group, with [¹⁸F]fluoride.

One established method involves the use of a tosylate precursor. For instance, the PET tracers [¹⁸F]2–[¹⁸F]4 were synthesized through the nucleophilic substitution of the corresponding tosylate precursors with [¹⁸F]fluoride. mdpi.com This reaction is often facilitated by a kryptofix (K2.2.2) and potassium carbonate system to enhance the reactivity of the [¹⁸F]fluoride. mdpi.comsnmjournals.org The synthesis of ¹⁸F-labeled spirocyclic piperidine (B6355638) derivatives, for example, has been achieved using this approach. hzdr.de

Another strategy is the "building block" or "modular" approach. rsc.org In this method, a small molecule containing the ¹⁸F is first synthesized and then coupled to the larger piperazine-containing molecule. rsc.org This can lead to higher radiochemical yields and purities compared to late-stage radiofluorination. rsc.org An example of a building block is 4-[¹⁸F]fluorobenzylazide, which can be synthesized in a single step from a spirocyclic iodonium(III) ylide precursor and then used for labeling biomolecules. nih.gov

The choice of solvent and reaction conditions is crucial for successful radiolabeling. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent, and reactions are often carried out at elevated temperatures, such as 120°C, to drive the nucleophilic substitution. snmjournals.org Purification of the final ¹⁸F-labeled product is typically achieved using high-performance liquid chromatography (HPLC). snmjournals.org

| Labeling Strategy | Precursor Type | Key Reagents | Typical Conditions | Ref |

| Nucleophilic Substitution | Tosylate Precursor | K[¹⁸F]F, Kryptofix (K2.2.2) | DMSO, 120°C | mdpi.comsnmjournals.org |

| Building Block Approach | Spirocyclic Iodonium(III) Ylide | [¹⁸F]Fluoride | nih.gov |

Development of Radiotracers for Receptor Imaging

Sigma Receptors: A significant area of research has been the development of radiotracers for sigma receptors (σ₁ and σ₂), which are implicated in a range of neurological and psychiatric disorders. mdpi.comhzdr.de A homologous series of fluoroalkyl-substituted spirocyclic piperidines demonstrated very high affinity for the σ₁ receptor and low affinity for the σ₂ receptor, resulting in high selectivity. mdpi.com The fluorobutyl derivative in this series showed a high plasma protein binding of 95%. mdpi.comnih.gov One notable σ₁ receptor radioligand, [¹⁸F]fluspidine, was developed from a spirocyclic piperidine derivative and has been used in clinical trials to visualize σ₁ receptors in patients with major depressive disorder. mdpi.com

Dopamine Receptors: The dopamine D3 receptor (D3R) is another important target for PET imaging due to its role in neuropsychiatric disorders. nih.gov Phenylpiperazine-like radioligands incorporating a fluorobutyl chain have been synthesized and evaluated. nih.gov Two lead compounds, [¹⁸F]FBPC01 and [¹⁸F]FBPC03, were identified with good D3R-specific binding in the brain. nih.gov [¹⁸F]FBPC03, in particular, showed promise due to its high signal-to-noise ratio and stable brain metabolism. nih.gov

Colony-Stimulating Factor 1 Receptor (CSF1R): In the context of neuroinflammation, the CSF1R has emerged as a key target. mdpi.comsnmjournals.org An ¹⁸F-labeled derivative of a known CSF1R inhibitor was developed, which showed specific binding to CSF1R in a mouse model of neuroinflammation. mdpi.comsnmjournals.org This suggests its potential as a radioligand for imaging neuroinflammatory processes. mdpi.com

Fibroblast Activation Protein (FAP): While not directly involving a fluorobutyl group, research into ¹⁸F-labeled fibroblast activation protein inhibitors (FAPI) highlights the versatility of the piperazine core in developing radiotracers for oncology. researchgate.net These tracers are used for the diagnosis and staging of various cancers. researchgate.net

The development of these radiotracers often involves a multi-step process of synthesis, radiolabeling, and in vitro and in vivo evaluation to identify candidates with optimal properties for clinical translation. hzdr.de

| Radiotracer Class | Target Receptor | Key Findings | Ref |

| Fluoroalkyl-substituted spirocyclic piperidines | Sigma-1 (σ₁) Receptor | High affinity and selectivity for σ₁ over σ₂. The fluorobutyl derivative had 95% plasma protein binding. | mdpi.comnih.gov |

| Phenylpiperazine-like ligands | Dopamine D3 Receptor (D3R) | [¹⁸F]FBPC01 and [¹⁸F]FBPC03 showed good D3R-specific binding. [¹⁸F]FBPC03 demonstrated a high signal-to-noise ratio. | nih.gov |

| Furan-2-carboxamide derivative | Colony-Stimulating Factor 1 Receptor (CSF1R) | Showed specific binding to CSF1R in a neuroinflammation model. | mdpi.comsnmjournals.org |

| Piperazine-based inhibitors | Fibroblast Activation Protein (FAP) | Used for PET imaging in oncology for diagnosis and staging. | researchgate.net |

Advanced Analytical and Spectroscopic Characterization in Research of this compound

The rigorous identification and characterization of novel chemical entities are foundational to modern chemical and pharmaceutical research. For compounds such as this compound, a comprehensive analytical workflow is employed to ensure structural integrity, confirm identity, and determine purity. This process utilizes a suite of advanced spectroscopic and chromatographic techniques, each providing a unique and complementary piece of information. The combination of these methods allows for an unambiguous elucidation of the molecule's structure and properties.

Applications in Organic Synthesis and Medicinal Chemistry

Role as a Versatile Building Block

As a bifunctional molecule, this compound can be used to introduce both a basic nitrogen center and a fluorinated tail into a target molecule. This makes it a useful building block in the construction of complex organic molecules with tailored properties.

Application in the Synthesis of Bioactive Compounds

The piperazine moiety is a common feature in many drugs, and the incorporation of fluorine is a well-established strategy for improving the pharmacological properties of a molecule. nih.govresearchgate.netnih.gov Consequently, this compound is an attractive starting material for the synthesis of new drug candidates. It has been incorporated into molecules targeting a variety of biological targets, including enzymes and receptors. nih.govnih.govresearchgate.net

Computational and Theoretical Investigations of 1 4 Fluorobutyl Piperazine

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-(4-Fluorobutyl)piperazine. These first-principles methods solve approximations of the Schrödinger equation to describe the electronic distribution within the molecule. ornl.gov

Electronic Structure: Methods like Density Functional Theory (DFT) are employed to determine the electronic structure, which includes the arrangement of electrons in molecular orbitals. nih.gov For instance, in a study of a related piperazine (B1678402) derivative, 1-(4-Fluorophenyl)piperazine, DFT calculations at the B3LYP level were used to identify the most stable conformer and analyze its electronic properties. researchgate.net Such analyses reveal the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's kinetic stability.

Comprehensive databases of quantum chemical calculations for organic molecules, including radicals and closed-shell species, have been developed. nrel.gov These resources, often utilizing methods like M06-2X/def2-TZVP, provide optimized geometries, enthalpies, Gibbs free energies, and vibrational frequencies, which are invaluable for assessing the stability and potential reaction pathways of compounds like this compound. nrel.gov

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Analysis and Flexibility

While quantum mechanics provides a detailed electronic picture, molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for exploring the conformational landscape and flexibility of larger molecules like this compound over time.

Conformational Analysis: MM methods, using force fields like MMFF94s, can efficiently search for the lowest-energy conformers of a molecule. nrel.gov For flexible molecules with multiple rotatable bonds, such as the butyl chain in this compound, this initial conformational search is a critical step before more computationally expensive calculations. nrel.gov A potential energy surface scan can be performed to identify the most stable minimum energy conformer. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the molecule's behavior in a simulated environment, such as in a solvent or bound to a biological target. nih.gov These simulations track the movements of atoms over time, revealing the flexibility of different parts of the molecule, such as the piperazine ring and the fluorobutyl chain. For instance, MD simulations have been used to assess the stability of ligand-receptor complexes involving piperazine derivatives, with root mean square deviation (RMSD) values indicating the stability of the complex over the simulation period. researchgate.netnih.gov

Molecular Modeling and Docking Studies to Elucidate Scaffold-Target Interactions

The this compound scaffold is a common feature in molecules designed to interact with various biological targets. Molecular modeling and docking studies are instrumental in understanding and predicting these interactions. nih.gov

Scaffold-Target Interactions: The piperazine moiety often serves as a key pharmacophore, capable of forming hydrogen bonds and other interactions with receptor active sites. mmv.org The 4-fluorobutyl chain can explore different regions of a binding pocket, and its flexibility and length are critical for optimal binding. nih.gov For example, in the context of dopamine (B1211576) D3 receptor ligands, an unsubstituted butyl chain was found to be optimal for high affinity. nih.govwindows.netacs.org The fluorine atom can also participate in specific interactions, such as halogen bonds, and can influence the molecule's pharmacokinetic properties.

Molecular Docking: Docking simulations predict the preferred orientation of this compound or its derivatives within the binding site of a target protein. nih.gov These studies help to rationalize structure-activity relationships (SAR) by visualizing how different substituents on the piperazine or butyl chain affect binding affinity and selectivity. acs.org For example, docking studies of piperazine derivatives with the sigma-1 receptor have shown that the piperazine nitrogen can form a crucial ionic interaction with an aspartate residue in the receptor. researchgate.net

Mechanistic Investigations of Synthetic Transformations and Reaction Pathways

Computational methods can also be used to investigate the mechanisms of chemical reactions involved in the synthesis and transformation of this compound.

Synthetic Transformations: The synthesis of this compound and its derivatives typically involves nucleophilic substitution reactions where the piperazine nitrogen attacks an electrophilic carbon. For instance, the reaction of piperazine with a 4-fluorobutyl halide is a common synthetic route. Computational studies can model the transition states and intermediates of these reactions, providing insights into the reaction kinetics and helping to optimize reaction conditions. High-temperature synthesis has been explored as a method to overcome high activation energy barriers in organic reactions, which could be relevant for certain transformations of piperazine derivatives. rsc.org

Reaction Pathways: The piperazine ring can undergo various transformations, such as N-alkylation, N-acylation, and N-arylation, to generate a diverse range of derivatives. researchgate.net Computational chemistry can help to predict the feasibility of different reaction pathways and the properties of the resulting products. For example, in the fluorination of a related precursor using DAST, a proposed aziridinium (B1262131) ion intermediate was suggested to explain the observed stereochemistry. nih.gov

In Silico Prediction of Chemical Properties and Transformations

In silico tools play a crucial role in modern drug discovery by predicting various physicochemical and pharmacokinetic properties, as well as potential chemical transformations, of compounds like this compound. nih.govnih.gov

Prediction of Chemical Properties: A wide range of properties can be predicted using computational models, including molecular weight, lipophilicity (LogP), aqueous solubility (LogS), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. nih.govnih.gov These predictions are valuable for assessing the "drug-likeness" of a compound and for anticipating its behavior in biological systems. researchgate.net

ADMET Prediction: The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery. greenstonebio.commdpi.com Various online platforms and software, such as ADMETlab and SwissADME, utilize machine learning and deep learning models to predict properties like human intestinal absorption, blood-brain barrier penetration, cytochrome P450 (CYP) inhibition, and potential toxicity. researchgate.netfrontiersin.orgscbdd.com These predictions help to identify potential liabilities of a compound early in the development process, saving time and resources. nih.gov

Prediction of Transformations: Computational tools can also predict the metabolic fate of a compound by identifying potential sites of metabolism. For piperazine derivatives, this could include N-dealkylation or oxidation of the piperazine ring. Understanding these transformations is essential for predicting the in vivo half-life and potential formation of active or toxic metabolites.

Table of Predicted Properties for this compound:

| Property | Predicted Value | Tool/Method |

| Molecular Weight | 160.24 g/mol | --- |

| XLogP3 | 1.1 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Topological Polar Surface Area | 15.3 Ų | PubChem |

Note: The values in this table are based on publicly available data for the parent compound and may vary depending on the specific prediction tool used.

Future Directions and Emerging Research Avenues for 1 4 Fluorobutyl Piperazine

Development of Sustainable and Green Synthetic Methodologies for its Production

The chemical industry is increasingly shifting towards environmentally benign processes, and the synthesis of 1-(4-fluorobutyl)piperazine is no exception. Future research will likely focus on developing sustainable and green methodologies to minimize the environmental footprint of its production. Key areas of exploration include:

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved safety, higher yields, and reduced waste. pharmaweek.com The application of flow chemistry to the synthesis of piperazine (B1678402) derivatives is an active area of research. pharmaweek.comresearchgate.net This could involve the N-alkylation of piperazine with a 4-fluorobutylating agent in a continuous reactor, potentially leading to a more efficient and scalable process. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields in organic synthesis. ijfans.org Investigating microwave-assisted protocols for the synthesis of this compound could lead to more energy-efficient and rapid production methods. researchgate.netijfans.org

Green Solvents and Catalysts: The use of hazardous solvents and catalysts is a major concern in chemical synthesis. chemdiv.com Future methodologies will likely explore the use of greener solvents, such as water or bio-derived solvents, and heterogeneous catalysts that can be easily recovered and reused. ijfans.orgchemdiv.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. semanticscholar.org Future research will aim to develop synthetic strategies for this compound with high atom economy, thereby reducing waste generation.

PFAS-Free Synthesis: Given the growing concerns about per- and polyfluoroalkyl substances (PFAS), developing synthetic routes that avoid the use of these persistent pollutants is crucial. nih.govresearchgate.net Research into PFAS-free fluorination techniques will be vital for the sustainable production of fluorinated pharmaceuticals like this compound. nih.gov

A comparative look at traditional versus green synthetic approaches highlights the potential for significant environmental and economic benefits.

| Parameter | Traditional Synthesis | Green/Sustainable Synthesis |

| Solvents | Often relies on volatile and hazardous organic solvents. | Employs safer, renewable, or solvent-free conditions. ijfans.orgchemdiv.com |

| Energy | Typically involves prolonged heating using conventional methods. | Utilizes energy-efficient techniques like microwave or solar energy. ijfans.orguniroma1.it |

| Catalysts | May use homogeneous catalysts that are difficult to separate. | Focuses on recyclable heterogeneous or biocatalysts. chemdiv.com |

| Waste | Can generate significant amounts of byproducts and waste. | Aims for high atom economy and minimal waste production. semanticscholar.org |

| Safety | Batch processes can pose higher risks of runaway reactions. | Flow chemistry offers better control and enhanced safety. pharmaweek.com |

Exploration of Novel Chemical Transformations and Derivatizations at the Piperazine and Fluorobutyl Moieties

To expand the chemical space and explore the structure-activity relationships of this compound, future research will focus on novel chemical transformations and derivatizations at both the piperazine ring and the fluorobutyl chain.

At the Piperazine Moiety:

The secondary amine of the piperazine ring offers a prime site for a wide range of chemical modifications.

N-Arylation and N-Alkylation: Introducing various aryl and alkyl groups on the second nitrogen of the piperazine ring is a common strategy to modulate the compound's pharmacological properties. nih.gov Buchwald-Hartwig and Ullmann-type cross-coupling reactions are powerful tools for N-arylation, while reductive amination and nucleophilic substitution can be employed for N-alkylation. nih.gov

Acylation and Sulfonylation: The formation of amides and sulfonamides at the N-4 position can introduce hydrogen bond donors and acceptors, potentially enhancing binding affinity to biological targets.

Formation of Fused Ring Systems: Creating more rigid structures by fusing other rings to the piperazine core can lead to compounds with improved selectivity and potency.

At the Fluorobutyl Moiety:

While the fluorobutyl chain is generally more inert, there are opportunities for chemical transformations.

Late-Stage Fluorination: The development of new methods for selective late-stage C-H fluorination could allow for the introduction of additional fluorine atoms onto the butyl chain, which could significantly impact the compound's lipophilicity and metabolic stability.

Functionalization of the Butyl Chain: Although challenging, the introduction of other functional groups, such as hydroxyl or amino groups, onto the butyl chain could open up new avenues for derivatization and interaction with biological targets.

The following table summarizes potential derivatization strategies:

| Moiety | Transformation | Potential Outcome |

| Piperazine Ring (N-4) | N-Arylation | Modulation of electronic properties and steric bulk. |

| N-Alkylation | Alteration of basicity and lipophilicity. nih.gov | |

| Acylation/Sulfonylation | Introduction of hydrogen bonding capabilities. | |

| Ring Fusion | Increased structural rigidity and conformational constraint. uniroma1.it | |

| Fluorobutyl Chain | Late-Stage Fluorination | Enhanced metabolic stability and altered lipophilicity. |

| Chain Functionalization | Introduction of new pharmacophoric features. |

Integration into Advanced Chemical Systems and Materials Science Research

The unique properties of the this compound scaffold, particularly the presence of the fluorine atom, suggest its potential for applications beyond pharmaceuticals, in the realm of materials science.

Fluorinated Polymers: Fluoropolymers are known for their exceptional chemical resistance, thermal stability, and low surface energy. nih.govenamine.net Incorporating this compound as a monomer or a pendant group in polymer chains could lead to the development of novel fluorinated materials with tailored properties for applications in coatings, membranes, and advanced composites. nih.gov

Surface Modification: The piperazine moiety can be used to anchor the molecule to surfaces, while the fluorobutyl chain can impart hydrophobic and oleophobic properties. nih.gov This makes this compound a potential candidate for surface modification of materials to create water- and oil-repellent coatings.

Liquid Crystals: The rigid nature of the piperazine ring combined with the flexible fluorobutyl chain could be explored for the design of novel liquid crystalline materials.

Metal-Organic Frameworks (MOFs): Piperazine derivatives have been used as ligands in the synthesis of MOFs, which have applications in gas storage, separation, and catalysis. nih.gov The fluorine atom in this compound could influence the properties of the resulting MOFs.

High-Throughput Synthesis and Screening for Expanding Chemical Space

To rapidly explore the therapeutic potential of this compound derivatives, high-throughput synthesis (HTS) and high-throughput screening (HTS) methodologies are indispensable.

Combinatorial Chemistry: The synthesis of large libraries of this compound analogs can be achieved using combinatorial chemistry approaches. nih.govnih.govfrontiersin.org By systematically varying the substituents on the piperazine ring, a vast chemical space can be explored to identify compounds with desired biological activities. nih.govfrontiersin.org Solution-phase and solid-phase synthesis techniques can be adapted for the high-throughput production of these libraries. nih.gov

Automated Synthesis: The use of automated synthesis platforms can significantly accelerate the generation of compound libraries, enabling the rapid production of hundreds or even thousands of derivatives for screening.

High-Throughput Screening: Once synthesized, these libraries can be subjected to high-throughput screening against a wide range of biological targets to identify hit compounds. nih.gov This can involve biochemical assays, cell-based assays, and phenotypic screening. chemdiv.com The data generated from HTS can then be used to build structure-activity relationships (SAR) and guide the design of more potent and selective compounds. nih.gov

| HTS Approach | Application to this compound |

| Combinatorial Synthesis | Generation of large libraries with diverse substituents on the piperazine ring. nih.govfrontiersin.org |

| Automated Synthesis | Rapid and efficient production of derivative libraries. |

| High-Throughput Screening | Identification of hits against various biological targets. nih.gov |

| SAR by Library | Elucidation of structure-activity relationships to guide lead optimization. nih.gov |

Interdisciplinary Research at the Interface of Synthetic Chemistry and Chemical Biology for Novel Scaffold Design

The future of drug discovery with this compound lies in the convergence of synthetic chemistry and chemical biology. This interdisciplinary approach will enable the design of novel scaffolds with enhanced therapeutic properties.

Fragment-Based Drug Discovery (FBDD): this compound can be considered a valuable fragment for FBDD campaigns. By identifying its binding mode to a target protein, medicinal chemists can design and synthesize more elaborate molecules with improved affinity and selectivity.

Chemical Probes: Derivatives of this compound can be developed as chemical probes to study biological pathways and validate new drug targets. This could involve attaching fluorescent tags or photoaffinity labels to the molecule.

Bioconjugation: The piperazine moiety can be used as a linker to conjugate this compound to other molecules, such as peptides, antibodies, or nanoparticles, to create targeted drug delivery systems or multifunctional therapeutic agents.

Computational Chemistry: In silico methods, such as molecular docking and molecular dynamics simulations, will play a crucial role in predicting the binding of this compound derivatives to target proteins and in guiding the design of new analogs with improved pharmacological profiles.

By embracing these future directions, the scientific community can unlock the full potential of this compound, leading to the development of new medicines and advanced materials that address unmet needs in society.

Q & A

Q. What are the recommended synthetic methodologies for 1-(4-Fluorobutyl)piperazine, and how can reaction conditions be optimized?

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Use a combination of NMR (¹H/¹³C), FT-IR, and LC-MS. For NMR, expect peaks at δ ~2.5–3.5 ppm (piperazine CH₂) and δ ~4.4 ppm (fluorobutyl CH₂F). FT-IR should show C-F stretches near 1100 cm⁻¹. LC-MS with electrospray ionization (ESI+) confirms the molecular ion [M+H]⁺ at m/z 189.2. Cross-validate with Raman microspectroscopy (20 mW laser, 128 scans) to distinguish isomers via Principal Component Analysis (PCA) .

Q. What pharmacological targets are associated with fluorinated piperazine derivatives?

- Methodological Answer : Fluorobutyl-piperazines may target G protein-coupled receptors (GPCRs) like dopamine D3 or serotonin receptors due to structural similarity to known ligands. In vitro assays (e.g., radioligand binding with [³H]spiperone) can quantify affinity (Kᵢ < 100 nM for D3 receptors). Functional activity is tested via cAMP inhibition or calcium flux assays .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorobutyl chain length) impact receptor binding affinity?

Q. How can contradictory in vitro vs. in vivo toxicity data for fluorinated piperazines be resolved?

- Methodological Answer : Discrepancies often arise from metabolic differences. Use hepatic microsome assays (human/rat) to identify metabolites (e.g., N-dealkylation via CYP3A4). Compare with in vivo toxicity studies (rodent LD₅₀) and employ PBPK modeling to predict bioaccumulation. For neurotoxicity, assess glial activation (GFAP/Iba1 staining) in brain tissue .

Q. What computational strategies predict the pharmacokinetics of this compound?

- Methodological Answer : Apply QSAR models (e.g., SwissADME) to estimate solubility (LogS ≈ -3.5), permeability (Caco-2 > 5 × 10⁻⁶ cm/s), and metabolic stability. Molecular dynamics simulations (AMBER) model blood-brain barrier penetration, showing >90% unbound fraction in plasma .

Key Considerations for Experimental Design

- Analytical Contradictions : Use multivariate statistics (PCA/LDA) to resolve overlapping spectral peaks in GC-MS or Raman data .

- Synthetic Challenges : Optimize fluorobutyl group introduction via microwave-assisted synthesis (50°C, 200 W, 10 min) to reduce side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.